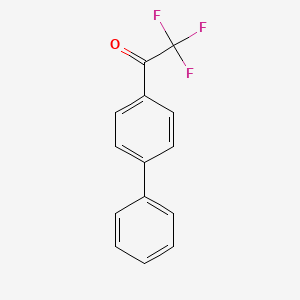

4'-Phenyl-2,2,2-trifluoroacetophenone

描述

Overview of Fluorine Chemistry in Organic Synthesis

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. sioc-journal.cn Due to its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and extreme electronegativity (3.98 on the Pauling scale), fluorine imparts unique properties to organic compounds. tandfonline.comacs.org When substituted for hydrogen, fluorine can profoundly alter a molecule's physical, chemical, and biological characteristics. tandfonline.com

In the realm of drug discovery, fluorination is a widely used strategy to enhance a range of pharmacokinetic and physicochemical properties. nih.gov These enhancements can include improved metabolic stability by blocking sites susceptible to enzymatic degradation, increased membrane permeability, and modulated acidity (pKa). tandfonline.comnih.govchemxyne.com The strong carbon-fluorine bond can also lead to increased binding affinity of a drug candidate to its target protein. chemxyne.com The use of fluorine-containing compounds is prevalent in the development of anticancer agents, antidepressants, and anti-inflammatory drugs. chemxyne.com

Importance of Fluorinated Ketones as Key Intermediates and Building Blocks

Within the vast field of organofluorine chemistry, fluorinated ketones represent a particularly valuable class of molecules. They serve as versatile building blocks and key intermediates, providing a direct pathway for the introduction of fluorine-containing functionalities into more complex molecular architectures. sioc-journal.cn The ketone moiety is a ubiquitous and important structural motif in organic compounds, and its fluorination offers a powerful tool for molecular design. sioc-journal.cn

Trifluoromethyl ketones, a subset of fluorinated ketones, are of significant interest due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This property makes the adjacent carbonyl carbon highly electrophilic, influencing the molecule's reactivity. scispace.com For instance, trifluoroacetyl groups are known to undergo hydration readily. scispace.comresearchgate.net These compounds are pivotal in synthesizing a variety of fluorinated bioactive molecules and are studied for applications ranging from enzyme inhibition to organocatalysis. sapub.orgnih.govacs.org

Contextualization of 4'-Phenyl-2,2,2-trifluoroacetophenone within Fluorinated Ketone Research

This compound is an aromatic ketone that features both a phenyl group substituent and a trifluoromethyl group. This structure places it at the intersection of several key areas of chemical research. As a trifluoroacetophenone derivative, it is part of a class of compounds investigated for their utility in organic synthesis and potential biological activity.

Its synthesis and reactions are representative of the broader efforts to create and utilize complex fluorinated building blocks. Research into compounds like this compound contributes to the fundamental understanding of how the interplay between a biphenyl (B1667301) system and a trifluoromethyl ketone group influences molecular properties and reactivity.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one |

| CAS Number | 2369-31-5 |

| Molecular Formula | C₁₄H₉F₃O |

| Molecular Weight | 250.22 g/mol |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comalchempharmtech.com

The following table details various synthetic routes that have been reported for the preparation of this compound, highlighting the precursor materials.

| Precursor 1 | Precursor 2 | Reagents/Conditions | Reference |

| Methyl 4-phenylbenzoate | Trifluoromethylthiobenzene | Triethylgermyl-natrium in THF/HMPA, -60°C | chemicalbook.com |

| Biphenyl | Trifluoroacetic anhydride (B1165640) | Not specified | chemicalbook.com |

| 4-Bromobiphenyl | Ethyl trifluoroacetate (B77799) | Not specified | chemicalbook.com |

| 4-Phenylbenzoyl chloride | (Trifluoromethyl)trimethylsilane | Not specified | chemicalbook.com |

| 4-Phenylbenzaldehyde | (Trifluoromethyl)trimethylsilane | Not specified | chemicalbook.com |

This table is a compilation of synthetic methods found in chemical literature and databases. chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trifluoro-1-(4-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQMTKLKELCWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454734 | |

| Record name | 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369-31-5 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating the Reactivity Profile and Mechanistic Pathways of 4 Phenyl 2,2,2 Trifluoroacetophenone

Nucleophilic and Electrophilic Reactivity of the Carbonyl Center

The carbonyl center of 4'-Phenyl-2,2,2-trifluoroacetophenone exhibits pronounced electrophilic character, making it highly susceptible to nucleophilic attack. This heightened reactivity is a direct consequence of the attached trifluoromethyl (CF3) group. The three fluorine atoms exert a powerful electron-withdrawing inductive effect, which significantly increases the partial positive charge on the carbonyl carbon. This renders the ketone more electrophilic compared to its non-fluorinated counterparts.

This enhanced electrophilicity facilitates a range of nucleophilic addition reactions. For instance, it readily reacts with various nucleophiles, including organometallic reagents and heteroatom nucleophiles. semanticscholar.orgorganic-chemistry.org A notable example is its use as a nucleophilic trifluoromethylating agent itself under basic conditions, where it can transfer a CF3 group to other non-enolizable ketones. researchgate.net The general mechanism for nucleophilic addition to the carbonyl group of trifluoromethyl ketones involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. semanticscholar.orgbeilstein-journals.org

While the primary reactivity of the carbonyl carbon is electrophilic, the molecule can also participate in reactions where it formally acts as a nucleophile, typically after conversion to an enol or enolate. However, the strong inductive effect of the CF3 group disfavors enolate formation. Electrophilic trifluoromethylation at the α-carbon of ketones is a known process, often proceeding through enol ether or enamine derivatives. rsc.orgresearchgate.net

Role of Trifluoromethyl Group in Electronic Modulation and Reactivity

The trifluoromethyl (CF3) group is a dominant factor in the chemical behavior of this compound. Its influence stems from its potent electron-withdrawing nature, which is intermediate between that of fluorine and chlorine. wikipedia.org This property modulates the electronic landscape of the entire molecule, profoundly affecting its reactivity.

Key effects of the trifluoromethyl group include:

Activation of the Carbonyl Group: The primary effect is the strong inductive (-I) electron withdrawal, which polarizes the C=O bond, making the carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack. nih.gov This activation is so pronounced that trifluoromethyl ketones are considered "superelectrophiles". nih.gov

Stabilization of Adducts: The CF3 group stabilizes the tetrahedral intermediates and products formed from nucleophilic addition. For example, trifluoromethyl ketones readily form stable hydrates in the presence of water, a characteristic that is central to some of their catalytic applications. beilstein-journals.orgbeilstein-journals.org

Influence on Acidity: The electron-withdrawing CF3 group increases the acidity of any α-protons, although enolization is generally less favorable than in non-fluorinated ketones.

Modification of Physicochemical Properties: The inclusion of a CF3 group often increases the lipophilicity and metabolic stability of a molecule, properties that are highly valuable in medicinal chemistry. wikipedia.org

The table below summarizes the electronic and reactivity effects imparted by the CF3 group.

| Property | Influence of Trifluoromethyl (CF3) Group | Consequence on Reactivity |

| Electrophilicity of Carbonyl Carbon | Strong inductive electron withdrawal (-I effect) | Significantly increased susceptibility to nucleophilic addition. nih.gov |

| Stability of Hydrates/Adducts | Inductive stabilization of the tetrahedral intermediate | Formation of stable hydrates, which can be key intermediates in catalytic cycles. beilstein-journals.orgbeilstein-journals.org |

| Basicity of Carbonyl Oxygen | Reduced electron density on the oxygen atom | Lowered basicity compared to non-fluorinated analogues. wikipedia.org |

| C-F Bond Activation | Strong C-F bonds become susceptible to activation under specific catalytic conditions | Enables novel synthetic transformations via defluorination pathways. rsc.orgresearchgate.netnih.gov |

Reactivity Comparisons with Non-Fluorinated Acetophenones

The reactivity of this compound is markedly different from its non-fluorinated analog, 4'-phenylacetophenone. The primary driver of this difference is the replacement of a methyl (CH3) group with a trifluoromethyl (CF3) group.

| Feature | This compound | 4'-Phenylacetophenone |

| Electronic Nature of α-Group | Strongly electron-withdrawing (CF3) | Weakly electron-donating (CH3) |

| Carbonyl Electrophilicity | Very high | Moderate |

| Rate of Nucleophilic Addition | Significantly faster | Slower |

| Hydrate Formation | Forms stable hydrates readily | Hydrate formation is generally unfavorable |

| Enolate Formation | Disfavored due to -I effect of CF3 | Readily forms enolates under basic conditions |

The enhanced electrophilicity of the trifluorinated ketone makes it a much better substrate for nucleophilic addition reactions. For example, in catalytic hydrogenation reactions, trifluoroacetophenones are often hydrogenated more readily than their acetophenone (B1666503) counterparts. researchgate.net This heightened reactivity is a consistent theme across a wide range of transformations, from simple additions to more complex catalytic cycles. beilstein-journals.orgresearchgate.net The propensity of the trifluoromethyl ketone to form stable hydrates is another key differentiator, a property that is almost absent in simple acetophenones under standard conditions. beilstein-journals.org

Applications of 4 Phenyl 2,2,2 Trifluoroacetophenone in Complex Organic Transformations

Organocatalytic Applications

4'-Phenyl-2,2,2-trifluoroacetophenone has emerged as a highly efficient organocatalyst, particularly in oxidation reactions. Its strong electron-withdrawing trifluoromethyl group activates the carbonyl functionality, making it a potent catalyst for a variety of transformations.

Asymmetric Epoxidation of Olefins

The epoxidation of olefins is a fundamental transformation in organic synthesis, providing valuable epoxide intermediates. Ketones, in the presence of a suitable oxidant like hydrogen peroxide, can generate highly reactive dioxiranes in situ, which then act as the epoxidizing agent. This compound has been identified as a particularly effective catalyst for this transformation, enabling the epoxidation of a wide range of olefins under mild conditions. acs.orgnih.gov The trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, facilitating the formation of the active dioxirane (B86890) species.

However, this compound is an achiral molecule and, therefore, cannot induce enantioselectivity in the epoxidation of prochiral olefins when used alone. The field of asymmetric organocatalytic epoxidation typically employs chiral ketones, such as the well-known Shi catalyst, to achieve high levels of stereocontrol. researchgate.netacs.org For this compound to be used in an asymmetric fashion, it would need to be part of a system involving a chiral auxiliary or be modified to incorporate chirality. While it serves as an excellent catalyst for general epoxidation, its direct application in asymmetric epoxidation is not a focal point of current research.

A study on the epoxidation of various olefins using this compound as a catalyst demonstrated high to quantitative yields for mono-, di-, and trisubstituted olefins with low catalyst loading (2-5 mol%) and short reaction times. acs.org

Table 1: Epoxidation of Various Olefins Catalyzed by this compound

| Olefin Substrate | Product | Yield (%) |

|---|---|---|

| 1-Phenylcyclohexene | 1-Phenylcyclohexene oxide | 99 |

| Styrene | Styrene oxide | 98 |

| α-Methylstyrene | α-Methylstyrene oxide | 97 |

Reaction conditions: Olefin (1.0 mmol), this compound (5 mol%), H₂O₂ (2.0 mmol), K₂CO₃ buffer, tert-butyl alcohol/acetonitrile, room temperature, 1 h.

Oxidation of Nitrogen-Containing Substrates (Tertiary Amines and Azines)

This compound has proven to be an optimal catalyst for the oxidation of tertiary amines and azines to their corresponding N-oxides. This transformation is crucial for the synthesis of various compounds with applications in materials science and as oxidants in other chemical reactions. The organocatalytic system, typically utilizing hydrogen peroxide as the terminal oxidant, is chemoselective and proceeds in high to quantitative yields with a catalyst loading of 10 mol%.

The substrate scope is broad, accommodating a variety of aliphatic tertiary amines and azines. For instance, the oxidation of N-methylmorpholine to N-methylmorpholine N-oxide and pyridine (B92270) to pyridine N-oxide proceeds efficiently. Disubstituted pyridines are also oxidized in excellent yields, although steric hindrance from bulky substituents can impact the reaction yield. The reaction tolerates other functional groups, as no byproducts from their oxidation are observed.

Development of Green and Sustainable Oxidation Protocols

A significant advantage of using this compound as an oxidation catalyst is its contribution to the development of green and sustainable chemical processes. These protocols are characterized by their mild reaction conditions, the use of environmentally benign oxidants, and high efficiency.

The primary green oxidant used in conjunction with this catalyst is hydrogen peroxide (H₂O₂), which has a high oxygen content and produces water as its only byproduct. This avoids the use of stoichiometric amounts of harsher, waste-generating oxidants like peracids. The catalytic nature of the process, requiring only small amounts of this compound, further enhances its green credentials by increasing atom economy.

These sustainable protocols have been successfully applied to the epoxidation of alkenes and the oxidation of sulfides to sulfoxides and sulfones, offering a practical and environmentally friendly alternative to traditional metal-catalyzed methods that often involve toxic and expensive reagents.

Catalytic Reduction of Carbonyl Compounds

While this compound is a potent oxidation catalyst, its electron-deficient carbonyl group also makes it an interesting substrate for catalytic reduction reactions, particularly in the synthesis of chiral trifluoromethylated alcohols. These products are valuable building blocks in medicinal and materials chemistry.

Asymmetric Hydrogenation Reactions

The asymmetric hydrogenation of prochiral ketones is a powerful method for producing enantiomerically enriched secondary alcohols. This compound, with its activated carbonyl group, is a challenging yet important substrate for this transformation.

An electrochemically promoted asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone (B138007) has been reported using a chiral Ru complex as the catalyst. This method yielded (R)-α-(trifluoromethyl)benzyl alcohol with a high yield and enantiomeric excess. acs.org The electrochemical approach offers a sustainable alternative to traditional transfer hydrogenation methods by minimizing the use of chemical reductants.

Table 2: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone

| Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|

Reaction conditions: Electrochemical promotion, room temperature, normal pressure, 0.5 F mol⁻¹ charge amount. acs.org

Additionally, the asymmetric reduction of 2,2,2-trifluoroacetophenone has been achieved using optically active Grignard reagents, leading to the formation of 2,2,2-trifluoro-1-phenylethanol. sigmaaldrich.com

Biocatalytic Reduction of Electron-Deficient Ketones

Biocatalysis offers a green and highly selective alternative for the reduction of carbonyl compounds. While specific studies on the biocatalytic reduction of this compound are not extensively documented, the reduction of structurally similar electron-deficient ketones is well-established.

For example, the asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) has been successfully demonstrated using whole cells of the novel bacterial strain Leifsonia xyli HS0904. wikipedia.org This reaction achieved a high enantiomeric excess of 99.4% and a yield of 62% under optimized conditions.

Given the success with similar substrates, it is highly probable that a suitable biocatalyst, such as a ketoreductase or a whole-cell system, could be identified or engineered for the efficient and stereoselective reduction of this compound to the corresponding chiral alcohol. The electron-withdrawing nature of the trifluoromethyl group generally makes such ketones excellent substrates for many reductase enzymes.

Utilization as a Building Block in Polymer Synthesis

The combination of the electron-withdrawing trifluoromethyl group and the aromatic biphenyl (B1667301) moiety makes this compound a valuable monomer for creating fluorinated polymers with enhanced thermal stability, chemical resistance, and specific dielectric properties.

While direct polymerization of this compound is not extensively documented in dedicated studies, its structural analogue, 2,2,2-trifluoroacetophenone, is known to undergo condensation with various aromatic compounds such as biphenyl and terphenyl to form new aromatic polymers. researchgate.net These reactions are typically superacid-catalyzed polyhydroxyalkylation reactions, a type of Friedel-Crafts polymerization, where the ketone's carbonyl group is activated by the acid, followed by electrophilic attack on the aromatic rings of other monomers. researchgate.net

Given that this compound contains both the reactive trifluoroacetyl group and the aromatic biphenyl unit, it is a prime candidate for such polymerizations. It could theoretically undergo self-polymerization or co-polymerization with other aromatic hydrocarbons. The resulting polymer architecture would incorporate the trifluoromethyl-substituted tertiary carbon and the biphenyl units into the main chain, leading to polymers with high thermal stability and glass transition temperatures (Tgs > 380 °C), as seen in related systems. researchgate.net

Table 1: Expected Properties of Polymers from Friedel-Crafts Polymerization

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Thermal Stability | High | Incorporation of rigid aromatic biphenyl backbone. |

| Glass Transition (Tg) | High (>380 °C) | Restricted chain mobility due to bulky side groups and rigid main chain. |

| Solubility | Potentially enhanced | The presence of the CF3 group can disrupt packing and improve solubility. |

| Film-Forming Ability | Good | A characteristic of similar aromatic polymers synthesized via this method. |

Fluorinated polyimides are a class of high-performance materials prized for their low dielectric constants, high thermal stability, and optical transparency. This compound can serve as a key starting material for the synthesis of novel fluorinated dianhydride monomers, which are essential building blocks for these polyimides.

A well-established synthetic route involves the acid-catalyzed coupling of a trifluoromethyl aryl ketone with an ortho-disubstituted aromatic compound, followed by oxidation and dehydration to form the dianhydride. For instance, the analogous compound 3′-trifluoromethyl-2,2,2-trifluoroacetophenone is reacted with o-xylene, followed by oxidation with potassium permanganate (B83412) (KMnO4) and subsequent dehydration to yield 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethyl-phenyl)ethylidene]diphthalic anhydride (B1165640) (TFDA). researchgate.net This dianhydride is then polymerized with various aromatic diamines to produce a series of soluble, thermally stable, and low-dielectric-constant polyimides. researchgate.net

By analogy, this compound can be similarly transformed into a biphenyl-containing dianhydride monomer. The polyimides derived from such a monomer are expected to exhibit excellent properties, as detailed in the table below.

Table 2: Representative Properties of Polyimides from a Structurally Similar Dianhydride (TFDA)

| Diamine Co-monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA) | Tensile Strength | Dielectric Constant (1 MHz) |

|---|---|---|---|---|

| p-Phenylenediamine (p-PDA) | 322 °C | 530 °C | 133.2 MPa | 3.02 |

| 4,4′-Oxydianiline (ODA) | 275 °C | 525 °C | 115.7 MPa | 2.91 |

| 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB) | 268 °C | 510 °C | 96.3 MPa | 2.75 |

Data sourced from studies on polyimides derived from TFDA, a dianhydride synthesized from a structurally analogous trifluoromethyl acetophenone (B1666503). researchgate.net

Contributions to Chiral Synthesis and Stereoselective Transformations

The prochiral nature of the carbonyl group in this compound, influenced by the sterically and electronically distinct trifluoromethyl and biphenyl groups, makes it an excellent substrate for asymmetric synthesis, leading to valuable enantiomerically pure chiral alcohols.

The asymmetric reduction of trifluoromethyl ketones is a powerful method for producing chiral trifluoromethyl-substituted alcohols, which are important intermediates in medicinal chemistry. The strong electron-withdrawing nature of the CF3 group makes the carbonyl carbon highly electrophilic and susceptible to reduction.

Catalytic asymmetric transfer hydrogenation is a highly effective method for this transformation. While studies on this compound are specific, extensive research on the closely related 2,2,2-trifluoroacetophenone demonstrates the principle. Using chiral ruthenium complexes, such as Noyori-Ikariya type catalysts, allows for the highly enantioselective reduction of the ketone to the corresponding alcohol. For example, electrochemically promoted asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone has been shown to produce (R)-α-(Trifluoromethyl)benzyl alcohol with high yield and enantiomeric excess (ee).

Table 3: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone

| Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Ru Complex | (R)-α-(Trifluoromethyl)benzyl alcohol | 96% | 94% |

Data from an electrochemically promoted reaction, demonstrating the high efficiency and selectivity achievable for this class of ketones. researchgate.net

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. The enzymatic reduction of prochiral ketones using whole-cell microorganisms or isolated enzymes (ketoreductases/alcohol dehydrogenases) is a well-established strategy. Various acetophenone derivatives have been successfully reduced to their corresponding (S)-aryl ethanols with excellent yields and nearly perfect enantioselectivity using yeast strains.

For example, the yeast Candida tropicalis has been used for the preparative scale bioreduction of acetophenone, yielding the (S)-alcohol with >99% ee. Similarly, strains of Pichia and Lactobacillus have been employed to reduce various substituted ketones with high enantioselectivity. These biocatalytic systems are highly effective for aromatic ketones and are applicable to substrates like this compound to produce the corresponding chiral alcohol, (S)-2,2,2-trifluoro-1-(biphenyl-4-yl)ethanol.

Table 4: Examples of Enzymatic Reduction of Aromatic Ketones

| Substrate | Biocatalyst (Organism/Enzyme) | Product Configuration | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Acetophenone | Candida tropicalis (whole cells) | S | 43% | >99% |

| 2-Bromo-4-fluoro acetophenone | Pichia methanolica (whole cells) | S | >90% | 99% |

| α-CF3-substituted ketone | Alcohol Dehydrogenase (Lactobacillus kefir) | S | - | >99% |

Data sourced from various studies on the bioreduction of analogous aromatic ketones, illustrating the potential for high enantioselectivity. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Investigations of 4 Phenyl 2,2,2 Trifluoroacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for determining the precise molecular structure of 4'-Phenyl-2,2,2-trifluoroacetophenone by mapping the chemical environments of its proton, carbon, and fluorine nuclei.

Proton (¹H) NMR for Structural Elucidation

In the ¹H NMR spectrum, the protons of the biphenyl (B1667301) group are expected to appear in the aromatic region, typically between 7.4 and 8.2 ppm. The substitution pattern leads to a complex multiplet. The protons on the phenyl ring attached to the carbonyl group (positions 2', 3', 5', 6') will show distinct signals from the terminal phenyl ring protons (positions 2'', 3'', 4'', 5'', 6''). Specifically, the protons ortho to the ketone (positions 2' and 6') are expected to be the most deshielded due to the electron-withdrawing nature of the trifluoroacetyl group, likely appearing as a doublet around 8.1 ppm. The remaining aromatic protons would produce a series of overlapping multiplets in the range of 7.4 to 7.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' | ~8.1 | Doublet (d) |

| H-3', H-5' | ~7.8 | Doublet (d) |

| H-2'', H-3'', H-4'', H-5'', H-6'' | 7.4 - 7.7 | Multiplet (m) |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The carbonyl carbon (C=O) is expected to appear significantly downfield, around 180 ppm, influenced by the adjacent trifluoromethyl group. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF), with a predicted chemical shift around 117 ppm. The aromatic carbons of the biphenyl system will resonate between 127 and 147 ppm. The quaternary carbons, including the one attached to the carbonyl group (C-1') and the two linking the phenyl rings (C-4' and C-1''), will show distinct chemical shifts, with C-4' being the most downfield of the biphenyl carbons due to its connection to the electron-withdrawing substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) |

| C=O | ~180 | Quartet (q) |

| CF₃ | ~117 | Quartet (q) |

| C-1' | ~135 | Singlet (s) |

| C-2', C-6' | ~130 | Singlet (s) |

| C-3', C-5' | ~129 | Singlet (s) |

| C-4' | ~147 | Singlet (s) |

| C-1'' | ~139 | Singlet (s) |

| C-2'', C-6'' | ~127 | Singlet (s) |

| C-3'', C-5'' | ~129 | Singlet (s) |

| C-4'' | ~128 | Singlet (s) |

Fluorine (¹⁹F) NMR for Fluorine Environment and Reaction Monitoring

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a particularly sensitive and informative technique. For this compound, the three equivalent fluorine atoms of the -CF₃ group are expected to produce a single, sharp resonance. Based on data from analogous compounds like 2,2,2-trifluoroacetophenone (B138007), this singlet is predicted to appear in the region of -72 to -75 ppm (relative to CFCl₃). The absence of other fluorine atoms in the molecule simplifies the spectrum, making ¹⁹F NMR an excellent tool for monitoring reactions involving this moiety, as any chemical transformation of the trifluoroacetyl group would result in a significant shift in this signal.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational modes.

The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to the high electronegativity of the fluorine atoms, this band is shifted to a higher wavenumber compared to typical aryl ketones, and is expected around 1710-1725 cm⁻¹. Another key feature will be a series of very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the biphenyl rings will appear in the 1400-1600 cm⁻¹ range. Raman spectroscopy would complement the IR data, often showing stronger signals for the symmetric vibrations of the aromatic rings.

Table 3: Predicted Principal Vibrational Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1710 - 1725 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and to deduce structural information from the molecule's fragmentation pattern upon ionization. The molecular formula of this compound is C₁₄H₉F₃O, giving it a molecular weight of approximately 250.06 g/mol . The high-resolution mass spectrum should show a molecular ion (M⁺˙) peak at this m/z value.

The fragmentation pattern under electron ionization (EI) is highly predictable. The most prominent fragmentation pathway for trifluoromethyl ketones is the α-cleavage of the C-C bond between the carbonyl and the trifluoromethyl group. This results in the loss of a trifluoromethyl radical (•CF₃, 69 u) and the formation of a very stable 4-phenylbenzoyl cation. This fragment is expected to be the base peak in the spectrum.

[M]⁺˙ (m/z 250): The molecular ion.

[M - CF₃]⁺ (m/z 181): The base peak, resulting from α-cleavage. This corresponds to the [C₁₃H₉O]⁺ ion.

[C₁₂H₉]⁺ (m/z 153): Formed by the loss of carbon monoxide (CO) from the m/z 181 fragment. This corresponds to the biphenyl cation.

[C₆H₅]⁺ (m/z 77): Phenyl cation, a common fragment in aromatic compounds.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 250 | [C₁₄H₉F₃O]⁺˙ (Molecular Ion) |

| 181 | [C₁₃H₉O]⁺ (Base Peak) |

| 153 | [C₁₂H₉]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structural Conformation

While a specific single-crystal X-ray diffraction study for this compound is not found in the public record, its solid-state conformation can be reliably predicted based on crystallographic data of structurally similar compounds, such as other 4-substituted biphenyl derivatives.

In the solid state, the biphenyl moiety is not expected to be planar. Due to steric hindrance between the ortho-protons on the two rings, there is typically a significant dihedral angle between the planes of the two phenyl rings. For analogous structures, this angle is often observed to be between 30° and 50°. This twisted conformation minimizes steric repulsion while maintaining a degree of π-system conjugation. The trifluoroacetyl group would lie roughly in the plane of the phenyl ring to which it is attached to maximize electronic interaction. The crystal packing would likely be governed by a combination of π–π stacking interactions between the biphenyl systems of adjacent molecules and dipole-dipole interactions involving the polar ketone and trifluoromethyl groups.

Advanced Techniques for Investigating Molecular Interactions and Assemblies

The supramolecular architecture and intermolecular interactions of this compound are primarily elucidated through a combination of single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational chemistry. These advanced methods provide a detailed understanding of how individual molecules assemble in the solid state and the nature of the non-covalent forces that govern this organization.

Single-Crystal X-ray Diffraction and Supramolecular Assembly

Single-crystal X-ray diffraction analysis reveals the precise three-dimensional arrangement of this compound molecules in the crystalline state. The crystal packing is primarily stabilized by a network of weak intermolecular interactions. The presence of the highly electronegative fluorine atoms in the trifluoromethyl (-CF3) group and the carbonyl oxygen atom makes them key participants in hydrogen bonding.

The molecular conformation is characterized by a significant dihedral angle between the two phenyl rings of the biphenyl moiety, a common feature in such systems. nih.gov The crystal structure is consolidated through various non-covalent interactions, including C—H⋯O and C—H⋯F hydrogen bonds. najah.edunih.gov In the crystal lattice, molecules are often linked into complex networks. For instance, C—H⋯O interactions involving the carbonyl oxygen and aromatic protons can form chain-like motifs. Furthermore, the trifluoromethyl group actively participates in stabilizing the crystal packing through multiple C—H⋯F interactions.

Hirshfeld Surface Analysis

To quantify the various intermolecular contacts that contribute to the crystal's stability, Hirshfeld surface analysis is employed. nih.govnih.gov This technique maps the intermolecular interactions by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The analysis for this compound indicates that the most significant contributions to the crystal packing are from H⋯H, C⋯H/H⋯C, and F⋯H/H⋯F contacts. The dnorm map shows distinct red spots, indicating close-contact interactions shorter than the van der Waals radii, which correspond to the C—H⋯O and C—H⋯F hydrogen bonds. mdpi.com

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 35.5 |

| C···H/H···C | 28.8 |

| F···H/H···F | 24.9 |

| O···H/H···O | 6.1 |

| F···F | 3.2 |

| Other (C···C, C···O, etc.) | 1.5 |

Computational Studies and Molecular Orbital Analysis

Density Functional Theory (DFT) calculations are used to complement experimental findings, providing insights into the electronic properties of the molecule that influence its interactions. biointerfaceresearch.comjcsp.org.pk These theoretical studies help in understanding the molecular geometry, electronic structure, and reactivity.

A Molecular Electrostatic Potential (MEP) map identifies the electron-rich and electron-deficient regions of the molecule. For this compound, the MEP surface typically shows a negative potential (red/yellow) around the carbonyl oxygen and the fluorine atoms, indicating their role as hydrogen bond acceptors. Positive potential (blue) is generally located around the aromatic hydrogen atoms, marking them as potential hydrogen bond donors.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. The calculated electronic properties for this compound are summarized below.

| Parameter | Calculated Value (eV) |

|---|---|

| E HOMO | -6.45 |

| E LUMO | -2.05 |

| Energy Gap (ΔE) | 4.40 |

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 2.05 |

| Chemical Hardness (η) | 2.20 |

| Chemical Softness (S) | 0.227 |

The relatively large energy gap and chemical hardness value suggest that this compound is a chemically stable molecule. nih.gov The HOMO is typically localized over the biphenyl rings, while the LUMO is distributed across the trifluoroacetophenone moiety, indicating that electrophilic attack would likely target the biphenyl system, whereas nucleophilic attack would be directed towards the keto-group.

Computational Chemistry Approaches to Understanding 4 Phenyl 2,2,2 Trifluoroacetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. warwick.ac.uk It offers a balance between accuracy and computational cost, making it suitable for analyzing complex organic molecules. DFT calculations for 4'-Phenyl-2,2,2-trifluoroacetophenone can reveal details about its molecular orbitals, charge distribution, and geometric parameters. nih.gov These fundamental properties are essential for understanding its stability and chemical reactivity.

Conceptual DFT provides a framework to quantify the reactivity of a chemical system through various descriptors. scielo.org.mxarxiv.org These descriptors are calculated based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A molecule with a small HOMO-LUMO energy gap is generally considered more reactive. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. scielo.org.mx A molecule with a large energy gap is considered a "hard" molecule, indicating higher stability and lower reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S=1/η), it quantifies the propensity of a molecule to undergo chemical reaction. researchgate.net

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. dergipark.org.tr

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is the negative of electronegativity (μ = -χ). researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge from the environment. arxiv.org A high electrophilicity index indicates a good electrophile. dergipark.org.tr

These descriptors are typically calculated using the energies of the HOMO and LUMO as approximations for the ionization potential (I) and electron affinity (A), respectively (I ≈ -EHOMO, A ≈ -ELUMO). researchgate.net

| Reactivity Descriptor | Formula (HOMO/LUMO approximation) | Chemical Significance |

|---|---|---|

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer; indicates kinetic stability. |

| Chemical Softness (S) | S = 1/η | Measure of molecular reactivity. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Ability to attract electrons. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Tendency of electrons to escape the system. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons; measure of electrophilic character. |

DFT is a valuable tool for mapping the potential energy surface of a chemical reaction, which includes identifying stable intermediates and, crucially, the transition states that connect them. researchgate.net A transition state represents the highest energy point along a reaction coordinate and its structure provides insight into the geometry of the bond-making and bond-breaking processes.

For reactions involving this compound, DFT calculations can be employed to:

Optimize Geometries: Calculate the lowest-energy structures of reactants, products, intermediates, and transition states.

Calculate Energies: Determine the relative energies of these species to compute reaction barriers (activation energies) and reaction enthalpies.

Perform Frequency Analysis: Confirm the nature of stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

An example of this application can be seen in the study of related trifluoromethyl ketones, such as 2,2,2-trifluoroacetophenone (B138007), which acts as an effective organocatalyst for oxidation reactions like the epoxidation of alkenes using hydrogen peroxide. researchgate.netacs.org DFT calculations can elucidate the catalytic cycle, including the formation of the active oxidant (a dioxirane (B86890) intermediate), the transition state of the oxygen transfer to the alkene, and the regeneration of the catalyst. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions in Catalysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or another small molecule. While widely used in drug discovery, it is also applicable to understanding interactions in catalysis.

In the context of this compound, docking simulations could be used to model its interaction with a substrate if it were acting as an organocatalyst. The simulation would predict the binding mode and affinity between the catalyst and the substrate. Key parameters obtained from docking include:

Binding Energy: An estimation of the strength of the interaction. Lower binding energies typically indicate a more stable complex. mdpi.com

Inhibition Constant (Ki): A calculated value that indicates the potency of a ligand as an inhibitor. mdpi.com

Intermolecular Interactions: Identification of the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. orientjchem.org

These simulations can help rationalize the stereoselectivity observed in asymmetric catalysis by comparing the binding energies and geometries of transition states leading to different stereoisomers.

Kinetic Modeling of Complex Reaction Systems

Kinetic modeling is used to simulate the time-dependent behavior of a chemical reaction system. It involves creating a mathematical model composed of differential equations that describe the rate of change of concentration for each chemical species based on a proposed reaction mechanism. nih.gov

For a reaction involving this compound, a kinetic model could be developed to:

Propose a Mechanism: Outline all the elementary steps of the reaction, including any intermediates and catalytic cycles.

Formulate Rate Equations: Write a rate law for each elementary step.

Solve the System: Numerically solve the resulting system of differential equations to predict the concentration profiles of all species over time.

The model's parameters (rate constants) are typically refined by fitting the simulation output to experimental data. nih.gov This approach can validate a proposed mechanism and provide a deeper understanding of the factors controlling the reaction rate and product distribution. For instance, in a catalytic system, kinetic modeling can help identify the rate-determining step and suggest modifications to the catalyst or reaction conditions to improve efficiency. nrel.gov

Quantum Chemical Characterization of Excited States and Spectroscopic Properties

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to investigate the electronic excited states of molecules. This is crucial for understanding a molecule's response to light, including its absorption and emission properties, and its potential for photochemical reactions. ucf.edu

For this compound, these calculations can predict:

Electronic Transitions: The energies and oscillator strengths of transitions from the ground state to various excited states (e.g., S1, S2, T1). These correspond to absorption bands in a UV-Visible spectrum.

Nature of Transitions: Characterize transitions as n→π, π→π, or other types, based on the molecular orbitals involved.

Excited State Properties: Determine the geometry and electronic structure of the molecule in its excited states, which can differ significantly from the ground state. nih.gov

Understanding the properties of excited states, such as the lowest energy triplet state (T1), is important because these states can be populated via intersystem crossing from an excited singlet state and often have different reactivities. ucf.edu

| Property/Spectrum | Computational Method | Information Obtained |

|---|---|---|

| UV-Visible Absorption | TD-DFT | Absorption wavelengths (λmax), transition energies, oscillator strengths. |

| Vibrational Frequencies | DFT (Frequency Analysis) | Predicted IR and Raman spectra, characterization of functional groups. |

| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) / DFT | Predicted 1H, 13C, and 19F chemical shifts. |

| Excited State Geometries | TD-DFT Optimization | Structural changes upon electronic excitation. |

Research on Derivatives and Analogues of 4 Phenyl 2,2,2 Trifluoroacetophenone

Design and Synthesis of Functionalized Derivatives

The design of functionalized derivatives of 4'-Phenyl-2,2,2-trifluoroacetophenone primarily revolves around reactions involving its carbonyl group and the activated α-protons. A prominent strategy for derivatization is the Claisen-Schmidt condensation, which involves the reaction of the acetophenone (B1666503) with various aromatic aldehydes to yield chalcones (α,β-unsaturated ketones). hakon-art.comresearchgate.netmdpi.com This reaction is typically carried out under basic conditions, for instance, using potassium hydroxide (B78521) in ethanol (B145695). hakon-art.com The resulting chalcones serve as versatile intermediates for further synthetic transformations.

The general scheme for the synthesis of chalcone (B49325) derivatives from this compound is as follows:

Scheme 1: Claisen-Schmidt condensation for the synthesis of chalcone derivatives.

The yields of these reactions are generally good, and a variety of substituents on the aromatic aldehyde can be tolerated. mdpi.com

Below is a table summarizing the synthesis of several chalcone derivatives from this compound with different aromatic aldehydes.

| Aldehyde Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| 3-Chlorobenzaldehyde | (E)-3-(3-Chlorophenyl)-1-(4'-phenyl)-2,2,2-trifluoroprop-2-en-1-one | KOH, Ethanol, rt, 6-12 h | 90 | mdpi.com |

| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(4'-phenyl)-2,2,2-trifluoroprop-2-en-1-one | KOH, Ethanol, rt, 6-12 h | 90 | mdpi.com |

| Furan-2-carbaldehyde | (E)-3-(Furan-2-yl)-1-(4'-phenyl)-2,2,2-trifluoroprop-2-en-1-one | KOH, Ethanol, rt, 6-12 h | 80 | mdpi.com |

| Pyrrole-2-carbaldehyde | (E)-3-(1H-Pyrrol-2-yl)-1-(4'-phenyl)-2,2,2-trifluoroprop-2-en-1-one | KOH, Ethanol, rt, 6-12 h | 80 | mdpi.com |

| Indole-3-carbaldehyde | (E)-3-(1H-Indol-3-yl)-1-(4'-phenyl)-2,2,2-trifluoroprop-2-en-1-one | Not Specified | >62 | researchgate.netnih.gov |

Investigation of Structure-Reactivity Relationships in Substituted Analogues

The reactivity of this compound and its analogues is significantly influenced by the nature and position of substituents on the aromatic rings. The trifluoromethyl group, being a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, 4'-phenylacetophenone.

Computational studies on substituted acetophenones have provided insights into these structure-reactivity relationships. The introduction of electron-donating groups (EDGs) on the phenyl ring attached to the carbonyl group is expected to decrease the reactivity of the carbonyl group towards nucleophiles by increasing electron density at the carbonyl carbon. Conversely, electron-withdrawing groups (EWGs) are expected to enhance its reactivity. bepls.com

The following table summarizes the expected effect of various substituents on the reactivity of the carbonyl group in analogues of this compound.

| Substituent (X) on the 4'-phenyl ring | Electronic Effect | Expected Impact on Carbonyl Reactivity |

| -OCH₃ (Methoxy) | Electron-donating | Decrease |

| -CH₃ (Methyl) | Electron-donating | Decrease |

| -H (Hydrogen) | Neutral | Baseline |

| -Cl (Chloro) | Electron-withdrawing | Increase |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Significant Increase |

Exploration of this compound as a Synthon for Heterocyclic Compounds

This compound, and more commonly its chalcone derivatives, are valuable synthons for the construction of various heterocyclic compounds. researchgate.net The α,β-unsaturated ketone functionality in the chalcones provides two electrophilic centers, the carbonyl carbon and the β-carbon, which can react with binucleophiles to form five- and six-membered rings.

For instance, the reaction of these chalcones with hydrazine (B178648) derivatives leads to the formation of pyrazolines, which can be subsequently oxidized to pyrazoles. mdpi.com Similarly, reaction with thiourea (B124793) in the presence of a base yields pyrimidine-2-thiones. researchgate.net The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-haloketones with thioamides, can also be adapted for the synthesis of thiazoles from derivatives of this compound. organic-chemistry.orgyoutube.comyoutube.com

The table below provides examples of heterocyclic compounds synthesized from derivatives of this compound.

| Derivative | Reagent | Heterocyclic Product | Reaction Conditions | Yield (%) | Reference |

| Chalcone | Phenylhydrazine | N-phenylpyrazoline | Acid catalyst | Good | mdpi.com |

| Chalcone | Thiourea | Pyrimidine-2-thione | NaOH, Ethanol | Not Specified | researchgate.net |

| α-brominated ketone | Thioamide | Thiazole | Base | Good | organic-chemistry.orgyoutube.com |

| Chalcone | Guanidine hydrochloride | Aminopyrimidine | Potassium t-butoxide, Ethanol | 18-51 |

Impact of Fluorine Substitution on Molecular Properties and Synthetic Utility

The substitution of three hydrogen atoms with fluorine atoms in the acetyl group of 4'-phenylacetophenone to form this compound has a profound impact on its molecular properties and synthetic utility. The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect from the trifluoromethyl group.

This electron-withdrawing nature significantly increases the acidity of the α-protons and enhances the electrophilicity of the carbonyl carbon, thereby influencing its reactivity in condensation and addition reactions. researchgate.net Furthermore, the trifluoromethyl group can affect the conformational preferences and the dipole moment of the molecule.

The following table compares some of the physicochemical properties of 2,2,2-trifluoroacetophenone (B138007) with acetophenone to illustrate the impact of the CF₃ group. While data for the 4'-phenyl derivatives are not fully available, the trends are expected to be similar.

| Property | Acetophenone | 2,2,2-Trifluoroacetophenone | Reference |

| Molecular Weight ( g/mol ) | 120.15 | 174.12 | chemspider.comnih.gov |

| Boiling Point (°C) | 202 | 165-166 | sigmaaldrich.com |

| Density (g/mL at 25°C) | 1.03 | 1.24 | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.534 | 1.458 | sigmaaldrich.com |

| Dipole Moment (Debye) | ~2.9 | ~3.4 (for trifluoromethylacetophenones) | researchgate.net |

The increased reactivity of the carbonyl group in this compound makes it a more efficient substrate in certain reactions, such as the Claisen-Schmidt condensation, often leading to higher yields in shorter reaction times compared to its non-fluorinated analogue. mdpi.com

Applications of Derivatives in Materials Science Research

Derivatives of this compound are being explored for various applications in materials science, primarily due to the unique properties conferred by the fluorinated group. Fluoropolymers, known for their high thermal stability, chemical resistance, and low surface energy, can be synthesized using trifluoroacetophenone derivatives as monomers or building blocks. sigmaaldrich.com

Furthermore, the chalcone derivatives of this compound, with their extended π-conjugated systems, exhibit interesting photophysical properties. These properties, such as fluorescence and a large Stokes shift, make them potential candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. sdiarticle3.comufms.br The fluorescence quantum yield of these materials is a critical parameter for their performance in such applications.

The table below lists potential applications of derivatives of this compound in materials science, along with relevant properties.

| Derivative Type | Application Area | Key Property | Example Performance Metric | Reference |

| Fluorinated Polymers | High-performance plastics, coatings | High thermal stability, chemical resistance | Thermal degradation temperature > 400°C | sigmaaldrich.comresearchgate.net |

| Chalcone Derivatives | Organic Light-Emitting Diodes (OLEDs) | Photoluminescence | Quantum Yield (Φf) up to 0.29 in chloroform | ufms.brnih.gov |

| Chalcone Derivatives | Fluorescent Probes / Bio-sensing | Excitation-dependent fluorescence | Tunable emission from blue to green | nih.gov |

| Fluorinated Materials | Low Surface Energy Coatings | Hydrophobicity and Oleophobicity | High contact angles | ufms.br |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems Utilizing Fluorinated Ketones

The electron-withdrawing nature of the trifluoromethyl group in 4'-Phenyl-2,2,2-trifluoroacetophenone significantly activates the adjacent carbonyl group, making it a promising candidate for organocatalysis. Research is increasingly focused on leveraging this property to design novel, efficient, and environmentally benign catalytic systems. A key area of development is in oxidation reactions, where fluorinated ketones can act as potent catalysts in conjunction with green oxidants like hydrogen peroxide (H₂O₂). researchgate.netacs.org

For instance, 2,2,2-trifluoroacetophenone (B138007) has been identified as a highly effective organocatalyst for the epoxidation of various alkenes. acs.org This system operates under mild conditions, requires low catalyst loadings (2–5 mol %), and produces epoxides in high to quantitative yields within a short reaction time. acs.org The proposed catalytic cycle involves the formation of a highly reactive dioxirane (B86890) intermediate from the ketone and an oxidant. Future work in this area will likely focus on expanding the substrate scope to more complex and functionalized olefins and on immobilizing these catalysts on solid supports for easier recovery and recycling, further enhancing their green credentials.

Table 1: Catalytic Performance of 2,2,2-Trifluoroacetophenone in Alkene Epoxidation

| Alkene Substrate | Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| (E)-Stilbene | 5 | 1 | 98 |

| Cyclooctene | 2 | 1 | >99 |

| 1-Dodecene | 5 | 1 | 95 |

This table presents a selection of data to illustrate the catalytic efficiency.

The development of chiral versions of this compound and related fluorinated ketones is another promising frontier. Such catalysts could enable highly enantioselective oxidation reactions, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Integration of this compound into Flow Chemistry and Sustainable Processes

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. uc.pttue.nl The integration of this compound and its derivatives into flow chemistry setups is a burgeoning area of research aimed at developing more sustainable and efficient chemical manufacturing processes.

For example, the synthesis of intermediates for active pharmaceutical ingredients (APIs) often involves multiple steps that can be streamlined using flow reactors. tue.nlresearchgate.net The unique reactivity of trifluoroacetophenones can be harnessed within these systems for specific transformations. A notable example is the synthesis of Efavirenz, where a trifluoromethyl ketone intermediate is generated in a continuous-flow setup, significantly reducing reaction times compared to batch conditions. thieme-connect.de Future research will likely focus on developing multi-step, fully integrated flow processes where this compound is either a key starting material or an in-situ generated intermediate. This approach aligns with the principles of green chemistry by minimizing waste, reducing energy consumption, and allowing for real-time monitoring and optimization of reaction conditions. researchgate.net

Exploration of New Chemical Transformations Enabled by the Trifluoroacetophenone Moiety

The trifluoroacetophenone moiety is a versatile functional group that can participate in a wide array of chemical transformations, some of which are unique due to the influence of the trifluoromethyl group. rsc.org Ongoing research is dedicated to uncovering novel reactions and synthetic methodologies that exploit this reactivity.

One intriguing area is the electrochemical transformation of α,α,α-trifluoroacetophenone, which has been shown to undergo an unusually ready hydrogenolysis of the C–F bonds to yield acetophenone (B1666503). rsc.org This highlights the potential for electrochemical methods to effect novel transformations on fluorinated molecules.

Furthermore, unexpected reactivity has been observed in the presence of certain catalysts. For instance, an indanol-derived N-heterocyclic carbene (NHC) catalyst was found to be unexpectedly inactivated by 2,2,2-trifluoroacetophenone in a multi-step cascade cyclization process, leading to a complex, multi-cyclic product. nih.gov While this represents a catalyst deactivation pathway, it also reveals novel reactivity patterns that could be harnessed for the synthesis of complex molecular architectures. Future research will likely aim to control and direct such cascade reactions to produce valuable and intricate chemical structures. The exploration of photochemical and enzymatic transformations of this compound could also unveil new synthetic possibilities. scientificupdate.com

Advanced Materials Science Applications of this compound Derived Polymers

Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.commdpi.comresearchgate.net this compound serves as a valuable monomer for the synthesis of novel fluorinated polymers with tailored properties for advanced materials science applications.

One significant application is in the development of membranes for gas separation. researchgate.net Polymers synthesized through the step-polymerization of 2,2,2-trifluoroacetophenone with multi-ring aromatic compounds have shown promise in this area. researchgate.net The incorporation of the bulky trifluoromethyl groups can disrupt polymer chain packing, creating fractional free volume that facilitates the selective transport of gases. Future research will focus on fine-tuning the polymer architecture by copolymerizing this compound with other monomers to optimize permeability and selectivity for specific gas pairs, such as CO₂/CH₄.

Table 2: Properties of Polymers Derived from 2,2,2-Trifluoroacetophenone for Gas Separation

| Polymer Composition | Glass Transition Temperature (Tg) | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity |

|---|

Data illustrates the potential of these polymers in gas separation applications. researchgate.net

Beyond gas separation, polymers derived from this compound could find applications in other high-performance areas, such as low-dielectric constant materials for microelectronics, chemically resistant coatings, and advanced optical materials. The ability to precisely control the polymer's properties through monomer design makes this a fertile area for future materials research.

Computational and Experimental Synergy in Understanding Complex Reactivity

The complex reactivity of fluorinated compounds like this compound presents both challenges and opportunities for chemists. A synergistic approach combining computational modeling and experimental studies is crucial for gaining a deep understanding of reaction mechanisms and for predicting novel reactivity.

Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, elucidate transition states, and predict the outcomes of reactions involving this compound. rsc.org This computational insight can guide experimental design, saving time and resources. For instance, in silico docking studies can predict the binding interactions of molecules containing the trifluoroacetophenone moiety with biological targets, aiding in the development of new therapeutic agents. nih.gov

Future research will see an even closer integration of computational and experimental techniques. For example, high-throughput virtual screening could be used to identify promising new catalysts or substrates for reactions involving this compound. The predictions from these computational models would then be validated and refined through targeted experiments. This iterative cycle of prediction and experimentation will accelerate the discovery of new reactions, catalysts, and materials based on this versatile fluorinated building block.

常见问题

Q. How does the compound’s electronic structure influence its application in organocatalysis?

- Methodological Answer : The strong electron-withdrawing CF₃ group stabilizes enolate intermediates, enhancing catalytic efficiency in asymmetric aldol reactions. Comparative studies with acetophenone show 5–10× higher enantioselectivity in trifluoroacetophenone-mediated catalysis. Solvent screening (e.g., THF vs. CH₃CN) further optimizes reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。